N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline
Overview
Description
N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline is a chemical compound that features a benzimidazole ring attached to an aniline group with a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline typically involves the reaction of 2-aminobenzimidazole with 3-(trifluoromethyl)aniline under specific conditions. One common method includes the use of a condensation reaction facilitated by a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Material Science: The compound is used in the development of advanced materials such as polymers and coatings with enhanced properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
- N-(Benzimidazol-2-yl)-2-chloroacetamide
- N-(Benzimidazol-2-yl)-2-mercaptoacetamide
- N-(Benzimidazol-2-yl)-quinolin-8-yl
Uniqueness
N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)9-4-3-5-10(8-9)18-13-19-11-6-1-2-7-12(11)20-13/h1-8H,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSXMCLVXAYZLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358910 | |
Record name | N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83318-23-4 | |
Record name | N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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